molecular formula C17H21N9O B12271017 6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12271017
M. Wt: 367.4 g/mol
InChI Key: GRZDPMINLBFGAU-UHFFFAOYSA-N
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Description

6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring, which is further substituted with a pyrimidine ring containing a morpholine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The pyrimidine ring is then attached to the piperazine ring, and finally, the morpholine group is introduced via another substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine derivatives: These compounds have similar structures but with different substituents on the purine, piperazine, or pyrimidine rings.

    Purine analogs: Compounds with a purine core but different substituents, such as adenine, guanine, and their derivatives.

    Pyrimidine analogs: Compounds with a pyrimidine core but different substituents, such as cytosine, thymine, and uracil derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile and valuable molecule in scientific research and drug development.

Properties

Molecular Formula

C17H21N9O

Molecular Weight

367.4 g/mol

IUPAC Name

4-[6-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H21N9O/c1-3-26(17-15-16(21-11-20-15)22-12-23-17)4-2-24(1)13-9-14(19-10-18-13)25-5-7-27-8-6-25/h9-12H,1-8H2,(H,20,21,22,23)

InChI Key

GRZDPMINLBFGAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

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